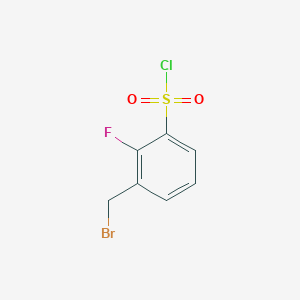

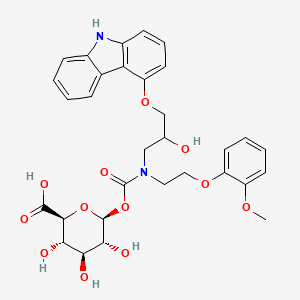

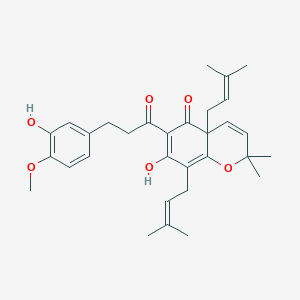

![molecular formula C24H36N8O5S2 B13431001 N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate](/img/structure/B13431001.png)

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiamine disulfide hydrate, also known as vitamin B1 disulfide, is a derivative of thiamine (vitamin B1). It is a water-soluble compound that plays a crucial role in energy metabolism and is essential for the proper functioning of the nervous system. Thiamine disulfide hydrate is often used in dietary supplements and pharmaceuticals to treat thiamine deficiency and related neurological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiamine disulfide hydrate can be synthesized through the oxidation of thiamine using mild oxidizing agents. One common method involves the reaction of thiamine with iodine in an aqueous solution, followed by the addition of a reducing agent to form the disulfide bond . The reaction conditions typically include a controlled pH and temperature to ensure the stability of the compound.

Industrial Production Methods: Industrial production of thiamine disulfide hydrate involves large-scale synthesis using similar oxidation-reduction reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Thiamine disulfide hydrate undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfide bond is replaced by other functional groups

Common Reagents and Conditions:

Oxidizing Agents: Iodine, hydrogen peroxide.

Reducing Agents: Sodium borohydride, dithiothreitol.

Reaction Conditions: Controlled pH (typically acidic or neutral), moderate temperatures (25-60°C).

Major Products Formed:

Oxidation Products: Thiamine sulfonic acid.

Reduction Products: Thiamine thiol.

Substitution Products: Various thiamine derivatives depending on the substituent introduced

Scientific Research Applications

Thiamine disulfide hydrate has a wide range of applications in scientific research:

Medicine: Used in the treatment of thiamine deficiency-related conditions such as beriberi and Wernicke-Korsakoff syndrome.

Industry: Employed in the formulation of dietary supplements and fortified foods to enhance thiamine content.

Mechanism of Action

Thiamine disulfide hydrate exerts its effects by being converted to thiamine within the body. Once inside the cells, thiamine is phosphorylated to form thiamine diphosphate (ThDP), an essential coenzyme for several enzymatic reactions involved in carbohydrate metabolism. ThDP acts as a cofactor for enzymes such as pyruvate dehydrogenase and transketolase, facilitating the conversion of glucose into energy . The compound’s ability to cross cell membranes without the need for transporters enhances its bioavailability and effectiveness .

Comparison with Similar Compounds

Thiamine disulfide hydrate is unique compared to other thiamine derivatives due to its disulfide bond, which allows it to easily penetrate cell membranes. Similar compounds include:

Thiamine Tetrahydrofurfuryl Disulfide (TTFD): Known for its enhanced bioavailability and ability to cross the blood-brain barrier, making it effective for neurological applications.

Sulbutiamine: A lipid-soluble thiamine derivative that increases thiamine levels in the brain and is used as a central nervous system stimulant.

Thiamine disulfide hydrate stands out due to its balanced properties of bioavailability and ease of synthesis, making it a versatile compound for various applications.

Properties

Molecular Formula |

C24H36N8O5S2 |

|---|---|

Molecular Weight |

580.7 g/mol |

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate |

InChI |

InChI=1S/C24H34N8O4S2.H2O/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);1H2 |

InChI Key |

BQNDZWAQLARMLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

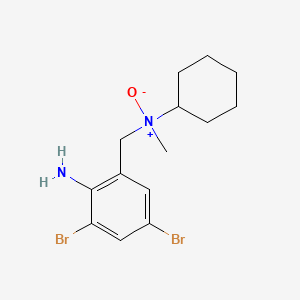

![ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13430963.png)

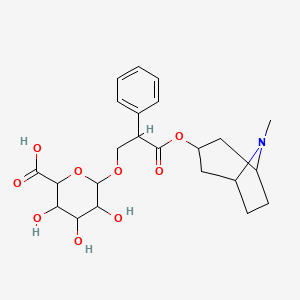

![levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl](/img/structure/B13430974.png)

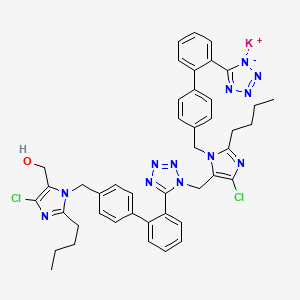

![3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid](/img/structure/B13430998.png)